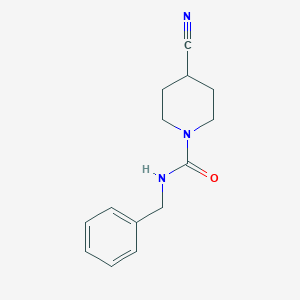

N-benzyl-4-cyanopiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-cyanopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-12-6-8-17(9-7-12)14(18)16-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFIADOHIWPLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

The synthesis begins with 4-piperidinecarboxylic acid (2 ), which undergoes esterification using methanol and thionyl chloride (SOCl₂) to form methyl 4-piperidinecarboxylate hydrochloride (3 ). Optimal conditions include a 1:1–3 (g/mL) ratio of 4-piperidinecarboxylic acid to SOCl₂ and reflux for 1–5 hours.

Table 1: Esterification Reaction Conditions

Alkylation with Benzyl Bromide

The ester (3 ) is alkylated using benzyl bromide and triethylamine in methanol, producing N-benzyl-4-piperidinecarboxylate (4 ). A 10% sodium hydroxide solution is employed to hydrolyze the ester post-alkylation, with a 1:1–3 (g/mL) ratio of 4 to NaOH and reflux for 1–3 hours.

Hydrolysis and Amidation to Form the Carboxamide

Hydrolysis to N-Benzyl-4-Piperidinecarboxylic Acid

The methyl ester (4 ) is hydrolyzed to N-benzyl-4-piperidinecarboxylic acid (5 ) under basic conditions. This step ensures the carboxylate group is free for subsequent amidation.

Amidation Using Thionyl Chloride and Ammonia

5 is treated with excess thionyl chloride (1:5–10 g/mL) to form the acyl chloride intermediate, which reacts with aqueous ammonia to yield N-benzyl-4-piperidinecarboxamide (6 ). The reaction proceeds at 0.5–2 hours under ice-bath conditions, achieving high purity after crystallization.

Table 2: Amidation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| SOCl₂ Ratio (g/mL) | 1:5–10 |

| Ammonia Ratio (g/mL) | 1:5–15 |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 0.5–2 hours |

Dehydration to 1-Benzylpiperidine-4-Carbonitrile

The carboxamide (6 ) is dehydrated using thionyl chloride under reflux (4–8 hours) to form 1-benzylpiperidine-4-carbonitrile (7 ), a precursor to the target compound. This step highlights the critical role of SOCl₂ in facilitating nitrile formation via elimination.

Alternative Synthesis Routes

Piperidone-Based Alkylation

An alternative route starts with 4-piperidone hydrochloride, which undergoes alkylation with benzyl bromide in DMF using potassium carbonate. This method achieves an 89.28% yield of 1-benzyl-4-piperidone, a potential intermediate for further functionalization.

Table 3: Alkylation of 4-Piperidone Hydrochloride

| Parameter | Value |

|---|---|

| Reagents | K₂CO₃, Benzyl bromide |

| Solvent | DMF |

| Temperature | 65°C |

| Reaction Time | 14 hours |

| Yield | 89.28% |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyanopiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-cyanopiperidine-1-carboxamide has been identified as a promising candidate in the development of new therapeutic agents. Its structural features allow for interactions with biological targets that are crucial for drug efficacy.

Antimalarial Activity

Recent studies have highlighted the compound's utility in synthesizing 1,4-disubstituted piperidine derivatives, which exhibit potent antimalarial activity against Plasmodium falciparum. For instance, a library of such derivatives was evaluated, revealing several compounds with IC50 values comparable to chloroquine, a standard treatment for malaria. Notably, compounds 12d and 13b showed exceptional potency, with IC50 values of 13.64 nM and 4.19 nM against chloroquine-sensitive strains, respectively.

Inhibition of Protein Kinase B (Akt)

This compound derivatives have also been explored as selective inhibitors of protein kinase B (Akt), a key player in various signaling pathways related to cancer progression. Modifications to the compound's structure have led to enhanced selectivity and potency against Akt compared to other kinases, making it a candidate for further development in oncology .

Chemical Synthesis Applications

The compound serves as an important intermediate in various synthetic pathways, particularly in the preparation of other biologically active compounds.

Synthesis of Piperidine Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with benzyl bromide under basic conditions. This reaction pathway is crucial for generating piperidine derivatives that can be further modified for diverse applications in drug design .

Preparation of Active Pharmaceutical Ingredients

This compound is utilized as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic addition reactions due to the cyano group enhances its versatility in forming complex structures required for therapeutic efficacy .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor binding.

Interaction with Enzymes and Receptors

Studies have demonstrated that this compound can effectively bind to specific proteins and enzymes, influencing various physiological processes. The presence of the cyano group facilitates interactions that can lead to significant biological modulation .

Case Studies and Research Findings

Several case studies illustrate the compound's applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-cyanopiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table highlights structural variations and molecular properties of N-benzyl-4-cyanopiperidine-1-carboxamide and related compounds:

Biological Activity

N-benzyl-4-cyanopiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a cyano group, which contribute to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

One of the primary areas of research has focused on the compound's ability to inhibit enzymes. For instance, studies have shown that derivatives of piperidine compounds exhibit anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky substituents on the benzamide moiety significantly enhances this activity, suggesting that structural modifications can optimize enzyme inhibition .

Table 1: Comparison of Anti-AChE Activity

| Compound Name | IC50 (nM) | Remarks |

|---|---|---|

| This compound | TBD | Potential inhibitor, further studies needed |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 | Highly potent AChE inhibitor |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to various physiological effects. For example, it may act as an inhibitor by occupying the active site or through allosteric modulation, thereby preventing substrate access or altering enzyme conformation.

Case Studies

Research has demonstrated promising results regarding the therapeutic potential of this compound and its derivatives. In one study, related piperidine compounds were evaluated for their efficacy as antidementia agents, showing significant increases in acetylcholine levels in the cerebral cortex and hippocampus of animal models .

Another study highlighted the compound's potential in treating neurodegenerative diseases by inhibiting AChE activity, which is crucial for managing conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but is distinct due to its unique combination of functional groups. This uniqueness may confer specific biological activities that are not present in related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Benzyl, Cyano | AChE inhibition |

| Benzyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | Dimethylcarbamate | Enzyme modulation |

| 4-cyanopiperidine-1-carboxamide | Cyano | Limited data on biological activity |

Future Research Directions

Ongoing research aims to further elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and selectivity against target enzymes and receptors.

Additionally, exploring the pharmacokinetics and bioavailability of this compound will provide insights into its suitability for clinical applications. Studies utilizing radiolabeled derivatives may also enhance understanding of absorption, distribution, metabolism, and excretion (ADME) properties in vivo .

Q & A

Basic: What are the key synthetic routes for N-benzyl-4-cyanopiperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Piperidine Ring Functionalization: Introduction of the cyano group at the 4-position via nucleophilic substitution or cyanation reactions.

Benzylation: Coupling of the benzyl group to the piperidine nitrogen under basic conditions.

Carboxamide Formation: Activation of the carboxyl group (e.g., using CDI or EDC/HOBt) followed by reaction with an amine.

Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but may increase side-product formation.

- Temperature: Controlled heating (60–80°C) improves reaction kinetics but must avoid decomposition.

- Purification: Column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

Example Optimization Table (Adapted from Related Compounds):

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyanation | DMF | 80 | 65 | 90 |

| Benzylation | THF | 25 | 85 | 95 |

| Carboxamide Coupling | Acetonitrile | 60 | 75 | 98 |

Basic: Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the piperidine ring protons resonate between δ 2.5–3.5 ppm .

- 2D NMR (COSY, HSQC) resolves overlapping signals and assigns connectivity.

- X-ray Crystallography:

Advanced: How can reaction conditions be optimized to minimize side-product formation during synthesis?

Methodological Answer:

- Real-Time Monitoring: Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and side products .

- Catalyst Screening: Test palladium or copper catalysts for efficient cyanation while avoiding over-reduction.

- Solvent-Substrate Compatibility: For benzylation, avoid protic solvents that may hydrolyze intermediates.

Case Study (From ):

A related piperidine carboxamide synthesis achieved 79.9% yield by:

- Refluxing in propionic anhydride under argon.

- Purifying via oxalic acid precipitation and basification.

Advanced: How are contradictions in crystallographic data resolved for this compound?

Methodological Answer:

- Data Validation: Use SHELXL for refinement, ensuring R-factor convergence (<5%). Discrepancies in electron density maps may indicate disordered solvent or twinning .

- Complementary Techniques: Pair X-ray data with solid-state NMR to validate hydrogen bonding or conformational flexibility .

Advanced: What strategies address limited toxicological data in biological activity studies?

Methodological Answer:

- In Vitro Prioritization: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo testing .

- Metabolic Stability Testing: Use liver microsomes to predict pharmacokinetic behavior.

- Structural Alerts: Screen for reactive groups (e.g., cyanide release via LC-MS) to assess toxicity risks .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

Methodological Answer:

- Analog Synthesis: Modify the benzyl (e.g., halogen substitution) or carboxamide (e.g., alkyl vs. aryl) groups .

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity.

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

SAR Example Table (Hypothetical Data):

| Analog | IC50 (nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| Parent Compound | 150 | 2.1 | 12 |

| 4-Fluoro-benzyl Derivative | 85 | 2.5 | 8 |

| N-Methyl Carboxamide | 300 | 1.8 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.